- Isomerization of 3-unsubstituted 4,5-dihydroisoxazoles over alumina. A new synthesis of β-hydroxy nitrilesRussian Journal of Organic Chemistry, 2016, 52(3), 397-403,
Cas no 65984-59-0 (3-(4-bromophenyl)-3-hydroxypropanenitrile)

65984-59-0 structure
상품 이름:3-(4-bromophenyl)-3-hydroxypropanenitrile
3-(4-bromophenyl)-3-hydroxypropanenitrile 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Bromo-β-hydroxybenzenepropanenitrile
- 3-(4-Bromophenyl)-3-hydroxypropanenitrile
- 65984-59-0
- EN300-1246560
- 4-Bromo-
- QBIXYALEBZJFSR-UHFFFAOYSA-N
- G73353
- DB-203729
- AKOS017560431
- MFCD13186688
- A-hydroxybenzenepropanenitrile
- SCHEMBL2547851
- 4-BROMO-BETA-HYDROXYBENZENEPROPANENITRILE
- 3-(4-bromophenyl)-3-hydroxypropanenitrile
-
- 인치: 1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2
- InChIKey: QBIXYALEBZJFSR-UHFFFAOYSA-N
- 미소: C1(C(O)CC#N)=CC=C(Br)C=C1
계산된 속성
- 정밀분자량: 224.97893g/mol
- 동위원소 질량: 224.97893g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 2
- 복잡도: 178
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 44Ų
- 소수점 매개변수 계산 참조값(XlogP): 1.5
3-(4-bromophenyl)-3-hydroxypropanenitrile 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1246560-100mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95.0% | 100mg |
$272.0 | 2023-10-02 | |
Aaron | AR02896W-2.5g |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95% | 2.5g |
$2142.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-100mg |
4-Bromo-β-hydroxybenzenepropanenitrile |
65984-59-0 | 96% | 100mg |
¥1827.00 | 2024-05-04 | |
Enamine | EN300-1246560-250mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95.0% | 250mg |
$389.0 | 2023-10-02 | |
1PlusChem | 1P0288YK-100mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95% | 100mg |
$314.00 | 2024-04-22 | |
Aaron | AR02896W-1g |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95% | 1g |
$1105.00 | 2025-02-15 | |
Aaron | AR02896W-100mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95% | 100mg |
$399.00 | 2025-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-250mg |
4-Bromo-β-hydroxybenzenepropanenitrile |
65984-59-0 | 96% | 250mg |
¥2811.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-500mg |
4-Bromo-β-hydroxybenzenepropanenitrile |
65984-59-0 | 96% | 500mg |
¥4686.00 | 2024-05-04 | |
Enamine | EN300-1246560-5000mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95.0% | 5000mg |
$2277.0 | 2023-10-02 |
3-(4-bromophenyl)-3-hydroxypropanenitrile 합성 방법
합성회로 1
반응 조건
1.1R:F3CCO2H, R:NaNO2, S:CHCl3, 10-15 min, rt; 0-5°C; 5°C → 20°C; 1 h, 20°C
1.2C:Al2O3, 20°C
1.2C:Al2O3, 20°C
참조
합성회로 2
반응 조건
1.1C:12148-72-0, C:(C6H11)3P, S:PhMe, 25°C; 30 min, 25°C
1.2S:DMSO, 6 h, 25°C
1.2S:DMSO, 6 h, 25°C
참조
- RhI-catalyzed aldol-type reaction of organonitriles under mild conditionsChemical Communications (Cambridge, 2008, (19), 2212-2214,
합성회로 3
반응 조건
1.1R:Me3SiCl, S:THF
참조
- Tin-mediated organic reactions: a practical method for the synthesis of β-hydroxynitriles and β-hydroxyketonesJournal of Chemical Research, 1999, (5), 318-319,
합성회로 4
반응 조건
1.1R:Ni, S:(CH2OMe)2
참조
- Reformatskii type additions of haloacetonitriles to aldehydes mediated by metallic nickelTetrahedron Letters, 1985, 26(2), 155-6,
합성회로 5
반응 조건
1.1S:H2O, 2 h, rt
2.1R:Ph-Ph, R:1,4-naphthalene(CN)2, S:MeCN, 8 h, rt
2.1R:Ph-Ph, R:1,4-naphthalene(CN)2, S:MeCN, 8 h, rt
참조
- Formation of Carbanions from Carboxylate Ions Bearing Electron-Withdrawing Groups via Photoinduced Decarboxylation: Addition of Generated Carbanions to BenzaldehydeAustralian Journal of Chemistry, 2015, 68(11), 1668-1671,
합성회로 6
반응 조건
1.1C:1109-15-5, S:PhMe, 6 h, 80°C
1.2R:HCl, S:MeOH, S:Et2O, 1 h, rt
1.3R:NaHCO3, S:H2O
1.2R:HCl, S:MeOH, S:Et2O, 1 h, rt
1.3R:NaHCO3, S:H2O
참조
- Stereospecific Oxycyanation of Alkenes with Sulfonyl CyanideAngewandte Chemie, 2023, 62(12), e202218743,
합성회로 7
반응 조건
1.1R:Fe, C:I2, S:MeCN, 36 h, 60°C
1.2R:NH4Cl, S:H2O, 60°C
1.2R:NH4Cl, S:H2O, 60°C
참조
- Iron(0)-Mediated Reformatsky Reaction for the Synthesis of β-Hydroxyl Carbonyl CompoundsOrganic Letters, 2019, 21(15), 5873-5878,
3-(4-bromophenyl)-3-hydroxypropanenitrile Raw materials
- 4-Bromobenzaldehyde
- 1-bromo-4-cyclopropyl-benzene
- 4-Bromostyrene (Stabilized with TBC)
- 2-Bromoacetonitrile
- p-Toluenesulfonyl cyanide
3-(4-bromophenyl)-3-hydroxypropanenitrile Preparation Products
3-(4-bromophenyl)-3-hydroxypropanenitrile 관련 문헌
-
1. Novel reaction of dibutyl(cyanomethyl)telluronium chloride with carbonyl compounds mediated by organolithium reagents: highly efficient synthesis of β-hydroxy nitrilesZhang-Lin Zhou,Lin-Lan Shi,Yao-Zeng Huang J. Chem. Soc. Perkin Trans. 1 1991 1931
65984-59-0 (3-(4-bromophenyl)-3-hydroxypropanenitrile) 관련 제품
- 478249-19-3(5-Chloro-N-(4-chlorobenzyl)-2-nitrobenzenecarboxamide)
- 115813-98-4(ethyl 8-amino-1,4-dioxaspiro4.5decane-7-carboxylate)
- 2034429-62-2(4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one)
- 657423-49-9(tert-butyl N-{1-(Z)-N'-hydroxycarbamimidoylethyl}carbamate)
- 1448137-33-4(4-oxo-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}-4H-chromene-2-carboxamide)
- 883054-85-1(2-(Methylthio)-4-(3-nitrophenyl)pyrimidine)
- 2378801-85-3(PROTAC Bcl2 degrader-1)
- 2137675-83-1(6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid)
- 1016731-24-0(Benzyl 3-(aminomethyl)azetidine-1-carboxylate)
- 58924-52-0((2-methylpropyl)(thiophen-2-yl)methylamine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:65984-59-0)3-(4-bromophenyl)-3-hydroxypropanenitrile

순결:99%/99%/99%/99%
재다:100mg/250mg/1g/5g
가격 ($):194/322/644/1818